molecular formula C14H17ClF3N3O3 B396109 METHYL 2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE

METHYL 2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE

Cat. No.: B396109
M. Wt: 367.75g/mol
InChI Key: QCXZRJPNAJJTOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 5-chloro-2-aminopyridine with trifluoroacetic anhydride to form an intermediate, which is then reacted with 3-methylbutanoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

METHYL 2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research and industrial contexts .

Properties

Molecular Formula

C14H17ClF3N3O3

Molecular Weight

367.75g/mol

IUPAC Name

methyl 2-[(5-chloropyridin-2-yl)amino]-3,3,3-trifluoro-2-(3-methylbutanoylamino)propanoate

InChI

InChI=1S/C14H17ClF3N3O3/c1-8(2)6-11(22)21-13(12(23)24-3,14(16,17)18)20-10-5-4-9(15)7-19-10/h4-5,7-8H,6H2,1-3H3,(H,19,20)(H,21,22)

InChI Key

QCXZRJPNAJJTOH-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=NC=C(C=C1)Cl

Canonical SMILES

CC(C)CC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=NC=C(C=C1)Cl

Origin of Product

United States

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